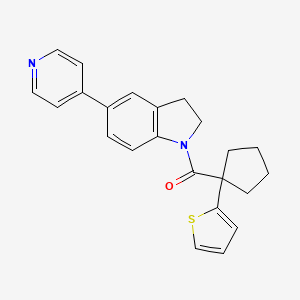

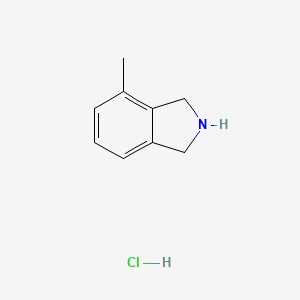

![molecular formula C7H11Br B2785874 (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane CAS No. 1121-41-1](/img/structure/B2785874.png)

(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane

Overview

Description

“(1R,6S,7R)-7-Bromobicyclo[4.1.0]heptane” is a chemical compound with the CAS Number: 1121-41-1 . It has a molecular weight of 175.07 .

Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The InChI Code for this compound is 1S/C7H11Br/c8-7-5-3-1-2-4-6(5)7/h5-7H,1-4H2/t5-,6+,7+ .Mechanism of Action

The mechanism of action of (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions. It is also known to undergo ring-opening reactions, which can lead to the formation of various products.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are not well studied. However, it is known to have low toxicity and is not harmful to humans or animals at low concentrations.

Advantages and Limitations for Lab Experiments

The advantages of using (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane in lab experiments include its high reactivity and versatility in organic synthesis. However, its limitations include its low solubility in water and its potential to undergo unexpected reactions.

Future Directions

There are several future directions for the research and development of (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane. One possible direction is the synthesis of new bicyclic compounds using this compound as a starting material. Another direction is the investigation of its potential as a reagent in new chemical reactions. Additionally, its use in the development of new drugs and pharmaceuticals can be explored further.

Synthesis Methods

The synthesis of (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane can be achieved through the bromination of bicyclo[4.1.0]heptene. The reaction is carried out in the presence of a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br2), and a solvent, such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction yields this compound as the major product.

Scientific Research Applications

(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane has various scientific research applications. It is commonly used as a reagent in organic synthesis for the preparation of various organic compounds. It is also used as a starting material for the synthesis of other bicyclic compounds. Furthermore, it is used in the development of new drugs and pharmaceuticals.

Safety and Hazards

properties

IUPAC Name |

(1S,6R)-7-bromobicyclo[4.1.0]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6(5)7/h5-7H,1-4H2/t5-,6+,7? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOMTCQZRVQSSA-MEKDEQNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301277895 | |

| Record name | (1α,6α,7β)-7-Bromobicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1121-40-0 | |

| Record name | (1α,6α,7β)-7-Bromobicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

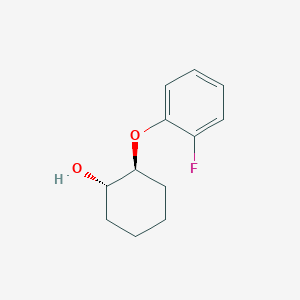

![6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine](/img/structure/B2785794.png)

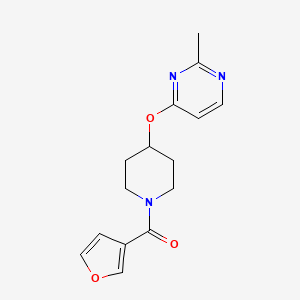

![(2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B2785799.png)

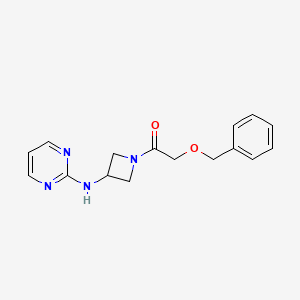

![2-(8-(4-fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2785802.png)

![1,2-Pyrrolidinedicarboxylic acid, 4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-, 2-methyl 1-(phenylmethyl) ester, (2S,4R)-](/img/structure/B2785807.png)

![1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2785808.png)

![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2785810.png)